(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid, also known as (2R)-2-{[(t-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid, is an important organic acid compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. This compound has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. It is also used as a reagent in the synthesis of a variety of other compounds, including amino acids, peptides, and peptidomimetics. Additionally, it is used in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyridines, and quinolines.
Mechanism of Action
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. It is also used as a reagent in the synthesis of a variety of other compounds, including amino acids, peptides, and peptidomimetics. The mechanism of action of this compound is not well-understood, however, it is believed that its reactivity is due to its ability to form stable complexes with a variety of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is believed that this compound is not toxic and does not have any significant adverse effects on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid in laboratory experiments include its availability, low cost, and ease of use. Additionally, this compound is stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is not widely available and may be difficult to obtain in some areas.
Future Directions
For the use of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid include further research into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its mechanism of action and its use as an intermediate in the synthesis of a variety of compounds is needed. Finally, further research into its potential use in the synthesis of heterocyclic compounds, including pyrazoles, pyridines, and quinolines, is also needed.
Synthesis Methods
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid begins with the reaction of pyrazine-2-carboxylic acid with tert-butyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a tert-butyl ester of pyrazine-2-carboxylic acid. This ester is then reacted with an amine, such as triethylamine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to yield the desired product.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with pyrazin-2-yl acetic acid, and deprotection of the resulting product.", "Starting Materials": [ "Pyrazin-2-yl acetic acid", "tert-Butyl carbamate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Protection of the amine group of pyrazin-2-yl acetic acid with tert-butyl carbamate using hydrochloric acid as a catalyst", "Coupling of the protected amine with tert-butoxycarbonyl chloride in the presence of sodium hydroxide to form (tert-butoxy)carbonylpyrazin-2-yl acetic acid", "Deprotection of the protected amine using hydrochloric acid to obtain (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid", "Purification of the product using diethyl ether, methanol, and ethyl acetate, and neutralization with sodium bicarbonate" ] } | |
CAS RN |
174826-36-9 |
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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